4'-Methylbiphenyl-4-thiocarboxamide
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Overview
Description
4’-Methylbiphenyl-4-thiocarboxamide is an organic compound with the empirical formula C14H13NS and a molecular weight of 227.32 g/mol . It is a member of the biphenyl family, characterized by two benzene rings connected by a single bond, with a thiocarboxamide group attached to one of the rings. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylbiphenyl-4-thiocarboxamide typically involves the reaction of 4’-methylbiphenyl-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the thiocarboxamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for 4’-Methylbiphenyl-4-thiocarboxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4’-Methylbiphenyl-4-thiocarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiocarboxamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated biphenyls
Scientific Research Applications
4’-Methylbiphenyl-4-thiocarboxamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Mechanism of Action
The mechanism of action of 4’-Methylbiphenyl-4-thiocarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocarboxamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The biphenyl structure allows for π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
Similar Compounds
- 4’-Hydroxybiphenyl-4-thiocarboxamide
- 4’-n-Butylbiphenyl-4-thiocarboxamide
- 4-Ethylbenzene-1-thiocarboxamide
- Phenanthrene-9-thiocarboxamide
Uniqueness
4’-Methylbiphenyl-4-thiocarboxamide is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This methyl group can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
4-(4-methylphenyl)benzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NS/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDIPUDCVDNMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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